[1-(4-Ethylphenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene
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Overview
Description
[1-(4-Ethylphenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene: is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound features a combination of ethylphenyl, dimethylpyrazol, and nitrophenyl groups, making it a unique and potentially versatile chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Ethylphenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene typically involves a multi-step process. The initial step often includes the preparation of the 3,5-dimethylpyrazole core, which can be achieved through the reaction of acetylacetone with hydrazine hydrate under acidic conditions. The resulting pyrazole is then subjected to further functionalization to introduce the ethylphenyl and nitrophenyl groups.
One common method involves the diazotization of 4-ethylphenylamine to form the corresponding diazonium salt, which is then coupled with 3,5-dimethylpyrazole. The reaction conditions usually require a low temperature and the presence of a catalyst, such as copper sulfate, to facilitate the coupling reaction. The final step involves the nitration of the coupled product to introduce the nitro group, typically using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the production method.
Chemical Reactions Analysis
Types of Reactions
[1-(4-Ethylphenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the nitro group to an amino group, typically using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(4-Ethylphenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene is used as a precursor for the synthesis of various azo dyes. Its unique structure allows for the development of dyes with specific color properties and stability.
Biology
The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways. Its ability to undergo reduction and oxidation reactions makes it a valuable tool for studying redox processes in biological systems.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, the compound is used in the production of dyes and pigments for textiles, plastics, and coatings. Its stability and vibrant colors make it a preferred choice for various applications.
Mechanism of Action
The mechanism of action of [1-(4-Ethylphenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene involves its ability to undergo redox reactions. The nitro group can be reduced to an amino group, which can then participate in further chemical reactions. The compound can also act as a ligand, forming complexes with metal ions and influencing their reactivity.
Molecular Targets and Pathways
The molecular targets of this compound include enzymes involved in redox processes, such as oxidoreductases. It can also interact with metal ions, affecting their catalytic activities and stability.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Steviol glycoside: A natural sweetener with a glycoside structure, used in food and beverages.
Benzylamine: An organic compound with a benzyl group attached to an amine, used in the production of pharmaceuticals.
Uniqueness
[1-(4-Ethylphenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene is unique due to its combination of ethylphenyl, dimethylpyrazol, and nitrophenyl groups. This structure provides distinct chemical properties, such as its ability to undergo various redox and substitution reactions, making it versatile for different applications.
Properties
IUPAC Name |
[1-(4-ethylphenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-4-15-8-10-17(11-9-15)23-14(3)19(13(2)22-23)21-20-16-6-5-7-18(12-16)24(25)26/h5-12H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJOSUOZVAMIRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(C(=N2)C)N=NC3=CC(=CC=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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